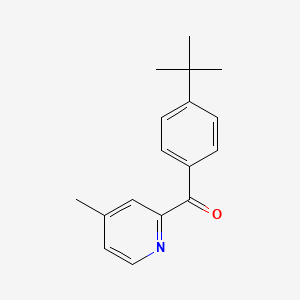

2-(4-tert-Butylbenzoyl)-4-methylpyridine

Description

2-(4-tert-Butylbenzoyl)-4-methylpyridine is a pyridine derivative featuring a tert-butyl-substituted benzoyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, while the benzoyl moiety contributes to electronic modulation, making the compound relevant in coordination chemistry and catalytic applications .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12-9-10-18-15(11-12)16(19)13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZJMLLWHTXHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Friedel-Crafts Acylation of Pyridine Derivatives

Method Overview:

The predominant approach for synthesizing 2-(4-tert-Butylbenzoyl)-4-methylpyridine involves a Friedel-Crafts acylation of 4-methylpyridine (or related pyridine derivatives) with 4-tert-butylbenzoyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.

4-Methylpyridine + 4-tert-Butylbenzoyl chloride → this compound

- Solvent: Anhydrous dichloromethane or chloroform

- Catalyst: Aluminum chloride (AlCl₃)

- Temperature: Typically 0°C to room temperature

- Atmosphere: Inert (nitrogen or argon)

Research Findings:

This method is widely documented in chemical literature and industrial processes. The reaction's efficiency depends on the purity of reagents and strict exclusion of moisture. The yield generally exceeds 70%, with purification achieved via recrystallization or chromatography.

- High regioselectivity for substitution at the 2-position of pyridine

- Suitable for multigram synthesis

- Requires handling of moisture-sensitive reagents

- Potential for polyacylation if excess acyl chloride is used

Synthesis of the Benzoyl Chloride Intermediate

Method Overview:

Preparation of 4-tert-butylbenzoyl chloride, a key acylating agent, can be achieved via radical bromination of 4-tert-butyltoluene followed by chlorination.

Radical Bromination:

4-tert-Butyltoluene undergoes bromination with bromine (Br₂) in the absence of solvent, producing 4-tert-butylbenzylbromide and the dibromide. This step is optimized to prevent overbromination and impurity formation.Hydrolysis to Benzaldehyde:

The bromide mixture is hydrolyzed under acidic or basic conditions to generate 4-tert-butylbenzaldehyde.Conversion to Benzoyl Chloride:

The aldehyde is then oxidized to the corresponding acid (if necessary) and converted to benzoyl chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

- Bromination yields are approximately 96%, with overall yields after purification around 80% and purity exceeding 99.5%.

- Cost-effective raw materials

- High yield and purity

- Multi-step process requiring careful control of reaction conditions

- Handling of bromine and thionyl chloride

Alternative Routes: Direct Synthesis of Benzoyl Derivatives

Method Overview:

Some literature suggests direct acylation of benzene derivatives with benzoyl chlorides or via Friedel-Crafts acylation of substituted benzenes, followed by functional group modifications to introduce the tert-butyl group.

Research Findings:

While less common for specific substitution patterns, these routes can be optimized for large-scale production, especially when starting from commercially available benzene derivatives.

Synthesis of Related Pyridine Derivatives

Method Overview:

For derivatives like 4-(4-Butylbenzoyl)-2-methylpyridine, similar Friedel-Crafts acylation strategies are employed, using 4-butylbenzoyl chloride and 2-methylpyridine under analogous conditions.

- These compounds are synthesized with comparable yields (~70-80%) and purity using standard acylation protocols.

Specific Considerations and Notes

| Aspect | Details |

|---|---|

| Reaction Environment | Strictly anhydrous to prevent hydrolysis of acyl chlorides |

| Catalysts | Aluminum chloride (AlCl₃) is standard; other Lewis acids can be used but may affect regioselectivity |

| Purification | Recrystallization from suitable solvents or chromatography |

| Safety | Handling of moisture-sensitive reagents, toxic gases (HCl), and corrosive catalysts |

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts acylation | 4-methylpyridine + 4-tert-butylbenzoyl chloride + AlCl₃ | Acylation under anhydrous conditions | High regioselectivity, scalable | Moisture sensitivity, polyacylation risk |

| Bromination & hydrolysis | 4-tert-Butyltoluene + Br₂ + H₂SO₄/H₂O | Radical bromination, hydrolysis, oxidation | Cost-effective, high yield | Multi-step, handling hazardous reagents |

| Direct acylation of benzene derivatives | Benzoyl chlorides + substituted benzenes | Friedel-Crafts reactions | Flexibility | Less specific, multi-step |

Analyse Des Réactions Chimiques

2-(4-tert-Butylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butylbenzoyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Applications De Recherche Scientifique

Chemistry

2-(4-tert-Butylbenzoyl)-4-methylpyridine serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of more complex organic molecules through various synthetic routes.

Biology

The compound has shown potential in biological research, particularly in studying enzyme interactions and inhibitions. Its structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

Research indicates that this compound may possess therapeutic properties, including:

- Anti-inflammatory effects : It has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial activity : Preliminary studies suggest that it exhibits antibacterial properties against both gram-positive and gram-negative bacteria.

- Cytotoxicity against cancer cells : In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines, indicating its possible use as an anticancer agent.

Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against common bacterial strains. The results indicated significant zones of inhibition comparable to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 µM to 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Mécanisme D'action

The mechanism of action of 2-(4-tert-Butylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-tert-Butylbenzoyl)-4-methylpyridine can be compared to related pyridine derivatives, as detailed below:

Structural Analogues

Electronic and Steric Effects

- Acidity/Basicity: The 4-methyl group in this compound increases the electron density of the pyridine ring compared to non-methylated analogues, raising the pKa of its conjugate acid (estimated ~5.98, similar to 4-methylpyridine) . In contrast, the benzoyl group introduces electron-withdrawing effects, slightly counteracting the methyl group’s influence .

- Lipophilicity : The tert-butylbenzoyl group confers higher LogP (estimated >3.5) compared to 4-methylpyridine (LogP ~1.3) and 2-(tert-butylthio)-4-methylpyridine (LogP 3.40), enhancing membrane permeability in biological systems .

Catalytic and Coordination Chemistry

- Cross-Coupling Reactions : The methyl group at the 4-position may reduce steric hindrance in palladium-catalyzed cross-coupling reactions compared to bulkier substituents (e.g., tert-butylthio), improving reaction yields .

- Metal Complexation: Compared to 4,4′-di-tert-butyl-2,2′-bipyridine, this compound’s monodentate structure limits its utility in forming stable metal complexes. However, its benzoyl group could enable unique binding modes in coordination chemistry .

Stability and Commercial Viability

- 2-(4-tert-Butylbenzoyl)pyridine (lacking the 4-methyl group) is listed as discontinued, suggesting synthesis or stability challenges . The 4-methyl derivative may offer improved stability due to reduced ring reactivity.

Key Research Findings

- Synthetic Utility : In palladium-catalyzed cross-coupling, 4-methylpyridine derivatives exhibit moderate acidity (pKa 32–34 in THF), enabling efficient deprotonation for coupling with aryl halides .

- Biological Relevance : The tert-butylbenzoyl group’s lipophilicity may enhance bioavailability, though specific toxicological data for this compound remain unexplored .

Activité Biologique

2-(4-tert-Butylbenzoyl)-4-methylpyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : CHNO

- CAS Number : 38222-83-2

- Molecular Weight : 241.31 g/mol

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It may act as an inhibitor or modulator affecting various biochemical pathways. Notably, it has been implicated in the inhibition of certain enzymes that play critical roles in metabolic processes and signal transduction pathways.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may have implications for metabolic diseases and inflammatory conditions. For instance, studies have shown that it interacts with inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity in various models. In vivo studies involving murine models have shown that treatment with this compound can lead to a reduction in inflammatory markers associated with conditions like acute lung injury .

3. Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in treating diseases characterized by excessive inflammation or metabolic dysregulation. Its ability to modulate enzyme activity positions it as a candidate for further development as a therapeutic agent .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Biodistribution Studies : In a study involving C57BL/6 mice, biodistribution was assessed post-treatment with lipopolysaccharide (LPS) to induce iNOS expression. The compound's effects on iNOS levels were measured, revealing significant interactions with inflammatory pathways .

- In Vitro Studies : In vitro assays have indicated that the compound can effectively inhibit iNOS activity, leading to decreased production of nitric oxide (NO), a key mediator in inflammatory processes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4-tert-Butylbenzoyl)-4-methylpyridine, and how can reaction yields be optimized?

The synthesis typically involves coupling a tert-butylbenzoyl chloride derivative with 4-methylpyridine under anhydrous conditions. Key steps include:

- Using a base like sodium hydride to deprotonate the pyridine nitrogen, enhancing nucleophilicity .

- Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates and control reaction kinetics .

- Purification via column chromatography or recrystallization to achieve >95% purity . Yield optimization requires strict temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of the acyl chloride (1.2–1.5 eq) to drive the reaction .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.3 ppm for H) and benzoyl carbonyl (δ ~165–170 ppm for C) .

- HPLC-MS : Validates molecular weight (exact mass: ~281.3 g/mol) and purity (>95%) .

- Melting Point Analysis : Reported ranges (e.g., 123–124°C for structurally similar compounds) should align with literature to verify crystallinity .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as pyridine derivatives may release toxic vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., benzoyl carbonyl) prone to nucleophilic attack .

- Transition State Analysis : Simulate intermediates to assess activation barriers for reactions with amines or thiols .

- Validation: Compare computational predictions with experimental kinetics (e.g., second-order rate constants) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆); ensure consistency in solvent choice when comparing data .

- Impurity Identification : Use LC-MS to detect byproducts (e.g., unreacted 4-methylpyridine) that may skew melting points or H NMR integrations .

- Collaborative Validation : Cross-check results with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Acidic Hydrolysis : The tert-butyl group sterically shields the benzoyl carbonyl, reducing susceptibility to acid-catalyzed hydrolysis (tested in 1M HCl at 25°C for 24 hours) .

- Base Stability : Under strong bases (e.g., NaOH), the pyridine ring may undergo deprotonation, but the tert-butyl group minimizes ring distortion (confirmed via UV-Vis spectroscopy) .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>200°C for most analogs) .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., ) with proteins .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, prioritizing hydrophobic interactions with the tert-butyl group .

- In Vitro Assays : Test inhibitory activity in enzyme-linked immunosorbent assays (ELISAs) at concentrations ranging from 1 nM to 100 µM .

Methodological Notes

- Contradictory Data : Discrepancies in melting points (e.g., ±5°C across studies) may arise from impurities or polymorphic forms; recrystallize in multiple solvents (hexane, ethanol) for consistency .

- Synthetic Byproducts : Monitor for 4-methylpyridine residuals via GC-MS and quench excess acyl chloride with aqueous NaHCO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.